(E)-1-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]-N-morpholin-4-ylmethanimine
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Overview
Description
(E)-1-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]-N-morpholin-4-ylmethanimine is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a morpholine ring, a chlorophenyl group, and an ethoxyphenyl group, making it a subject of interest in chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]-N-morpholin-4-ylmethanimine typically involves a multi-step process. One common method includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-chlorobenzyl chloride with 3-ethoxyphenol in the presence of a base such as potassium carbonate to form 4-[(4-chlorophenyl)methoxy]-3-ethoxybenzene.
Imine Formation: The intermediate is then reacted with morpholine and formaldehyde under acidic conditions to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-1-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]-N-morpholin-4-ylmethanimine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding phenolic compounds.
Reduction: Formation of amine derivatives.
Substitution: Formation of methoxy-substituted derivatives.
Scientific Research Applications
(E)-1-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]-N-morpholin-4-ylmethanimine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-1-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]-N-morpholin-4-ylmethanimine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular pathways and targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and inhibition of specific enzymes.
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) terephthalate: A plasticizer with a similar aromatic structure but different functional groups.
Bromomethyl methyl ether: A compound with a similar ether linkage but different substituents.
Uniqueness
(E)-1-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]-N-morpholin-4-ylmethanimine is unique due to its combination of a morpholine ring, chlorophenyl group, and ethoxyphenyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
(E)-1-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]-N-morpholin-4-ylmethanimine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O3/c1-2-25-20-13-17(14-22-23-9-11-24-12-10-23)5-8-19(20)26-15-16-3-6-18(21)7-4-16/h3-8,13-14H,2,9-12,15H2,1H3/b22-14+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQVNWIGBRNFLCL-HYARGMPZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NN2CCOCC2)OCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/N2CCOCC2)OCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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